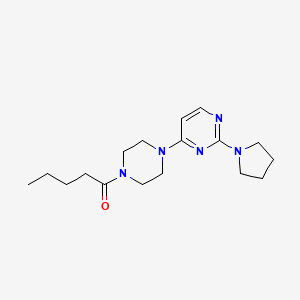

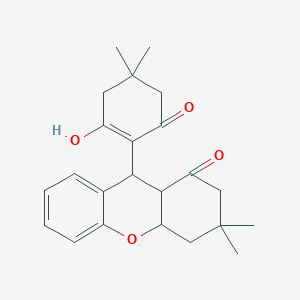

![molecular formula C22H30N2O3 B5543599 8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5543599.png)

8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one involves complex organic reactions that yield diazaspiro[5.5]undecane derivatives. A key approach involves the annulation of primary amines to form diazaspirocycles, utilizing specific resin linkers to facilitate the reaction under microwave-assisted conditions. This method has been applied to synthesize piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes, showcasing the versatility of this synthetic strategy in generating a variety of diazaspirocyclic compounds (Macleod et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one features complex cyclic systems that include diazaspiro moieties. Advanced spectroscopic techniques, such as NMR, are instrumental in elucidating these structures. For instance, the study of 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one provided valuable insights into the molecular structure of related compounds, emphasizing the role of NMR in determining the configuration and conformation of spirocyclic and diazaspirocyclic systems (Zhang et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving diazaspiro[5.5]undecane derivatives are characterized by their ability to undergo transformations that modify their pharmacological profile. The synthesis and functionalization of these compounds often involve reactions such as Michael addition, annulation, and spirocyclization, leading to the formation of structures with diverse biological activities. The reactivity of these compounds is significantly influenced by the presence of functional groups on the benzofuran and diazaspiro moieties, which can be strategically modified to alter their chemical properties and potential applications.

Physical Properties Analysis

The physical properties of 8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one and related compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are determined by the compound's molecular structure, including its stereochemistry and the nature of its functional groups. Studies on the crystal structure and thermodynamic properties of related compounds provide insights into their stability, intermolecular interactions, and suitability for further chemical modifications (Zeng et al., 2021).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of diazaspirocycles, including structures similar to the compound , has been a topic of interest due to their complex and intriguing chemical properties. Studies have shown methods for the synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which are closely related to the target compound, highlighting the importance of these structures in medicinal chemistry and drug design (Macleod et al., 2006).

Antihypertensive Activity

Research into the antihypertensive activity of similar compounds has been conducted, demonstrating the potential of these structures in the treatment of hypertension. The synthesis and evaluation of related diazaspiro[5.5]undecan-3-ones have been explored, indicating their effectiveness in lowering blood pressure through mechanisms such as alpha-adrenergic receptor blockade (Caroon et al., 1981).

Antimicrobial Applications

Benzofuran derivatives, part of the compound's structure, have been studied extensively for their antimicrobial properties. These studies have highlighted the scaffold's potential in developing new antimicrobial agents, with benzofuran derivatives showing efficacy in various models. The unique structural features and biological activities make these compounds a valuable resource in the search for new treatments against microbial diseases (Hiremathad et al., 2015).

CCR8 Antagonists and Respiratory Diseases

The compound's framework is relevant in the context of CCR8 antagonists, which have been proposed for treating chemokine-mediated diseases, particularly respiratory conditions such as asthma, chronic obstructive pulmonary disease, and rhinitis. This application underscores the broader significance of diazaspiro[5.5]undecane derivatives in medicinal chemistry and their potential role in addressing respiratory diseases (Norman, 2007).

Pharmacological Evaluation

Further pharmacological evaluations of compounds structurally related to the target molecule have shown promising results, particularly in the field of antihypertensive research. These studies provide a foundation for understanding the compound's potential mechanisms of action and therapeutic applications, reinforcing the importance of continued research into such complex molecular architectures for drug development (Clark et al., 1983).

Eigenschaften

IUPAC Name |

8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O3/c1-26-12-3-11-24-17-22(9-6-21(24)25)8-2-10-23(16-22)15-18-4-5-20-19(14-18)7-13-27-20/h4-5,7,13-14H,2-3,6,8-12,15-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFHLRPXJBTPIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC2(CCCN(C2)CC3=CC4=C(C=C3)OC=C4)CCC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(1-Benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5543521.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543527.png)

![(1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543534.png)

![2-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]methyl}pyridine](/img/structure/B5543557.png)

![methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate](/img/structure/B5543560.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5543581.png)

![4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5543591.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B5543601.png)

![methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate](/img/structure/B5543609.png)